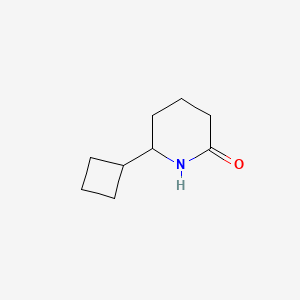

6-Cyclobutylpyridin-2(1h)-one

Description

6-Cyclobutylpyridin-2(1H)-one is a pyridinone derivative characterized by a cyclobutyl substituent at the 6-position of the heteroaromatic ring. Pyridinones are lactam structures with a conjugated π-system, enabling diverse reactivity and applications in medicinal chemistry, such as enzyme inhibition or kinase targeting . The cyclobutyl group introduces steric bulk and moderate lipophilicity, which can influence binding affinity and metabolic stability compared to smaller (e.g., methyl) or larger (e.g., cyclohexyl) substituents.

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

6-cyclobutylpiperidin-2-one |

InChI |

InChI=1S/C9H15NO/c11-9-6-2-5-8(10-9)7-3-1-4-7/h7-8H,1-6H2,(H,10,11) |

InChI Key |

SIAWNLFQVVPGLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2CCCC(=O)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

a. 6-Methylpyridin-2(1H)-one

- Structure : A methyl group replaces the cyclobutyl moiety.

- Steric Effects: Minimal steric hindrance compared to the strained cyclobutyl ring, possibly enhancing binding to flat active sites. Applications: Commonly used as a synthetic intermediate or building block for bioactive molecules .

b. 6-(1-Cyclohexyl-1-(5-methylpyridin-2-yl)ethyl)pyridin-2(1H)-one

- Structure : Features a bulky cyclohexyl group and a methylpyridinyl substituent.

- Steric Effects: The larger cyclohexyl group may restrict conformational flexibility, impacting interactions with targets like kinases or TGF-β receptors .

c. 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one

- Structure : Halogenated derivatives with bromo and chloro substituents.

- Key Differences :

Structural and Spectroscopic Comparisons

While NMR data for 6-cyclobutylpyridin-2(1H)-one are absent in the evidence, analogs provide context:

- 1H NMR : Cyclobutyl protons exhibit distinct splitting patterns (e.g., δ ~2.0–3.0 ppm for strained ring protons) compared to methyl (sharp singlet at δ ~2.5 ppm) or cyclohexyl (multiplet at δ ~1.0–2.0 ppm) .

- 13C NMR : Cyclobutyl carbons resonate at δ ~20–35 ppm, whereas methyl carbons appear at δ ~15–25 ppm .

Data Table: Key Comparisons

| Compound | Substituent(s) | logP (Predicted) | Key Applications |

|---|---|---|---|

| 6-Cyclobutylpyridin-2(1H)-one | Cyclobutyl | ~1.8–2.5 | Enzyme inhibition, drug design |

| 6-Methylpyridin-2(1H)-one | Methyl | ~0.5–1.2 | Synthetic intermediate |

| 6-(Cyclohexyl)pyridin-2(1H)-one | Cyclohexyl | ~3.0–3.8 | Kinase inhibitors |

| 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one | Br, Cl, Me | ~2.5–3.2 | Halogenated bioactive scaffolds |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.